REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([C:14]([F:17])([F:16])[F:15])[CH:5]=1)([O-])=O.O.O.[Sn](Cl)(Cl)(Cl)Cl>CCOC(C)=O>[NH2:1][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([C:14]([F:15])([F:16])[F:17])[CH:5]=1 |f:1.2.3|
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Name
|
|
Quantity
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5.2 g
|
Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=CC(=C(C(=O)OC)C=C1)C(F)(F)F
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
|
tin chloride dihydrate
|
Quantity
|
9.41 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction was heated
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Type
|
TEMPERATURE
|
Details
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at reflux for 2 h
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Duration
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2 h
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Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (SiO2, EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)OC)C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |